N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-10(19-20(8)2)13(21)16-15-18-17-14(24-15)9-3-4-11-12(6-9)23-7-22-11/h3-6H,7H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZBONKAHWDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, such as using phosphorus oxychloride (POCl3).
Construction of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole, oxadiazole, and pyrazole moieties through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals, leveraging its bioactive properties to create more effective products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes or receptors critical for cell proliferation and survival. The exact pathways can vary depending on the biological context but often involve modulation of signaling pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights critical distinctions between the target compound and structurally related analogues:
Key Observations
Heterocyclic Influence :
- The 1,3,4-oxadiazole in the target compound contrasts with 1,2,4-triazole (5a) and thiazole (45), which may alter electronic properties and hydrogen-bonding capacity .
- Dihydropyrazole derivatives (e.g., compound 3 in ) exhibit reduced aromaticity compared to the fully conjugated pyrazole-oxadiazole system in the target compound.
Substituent Effects: 1,5-Dimethyl groups on the pyrazole ring likely enhance metabolic stability compared to 4-cyano (3a) or tert-butyl (3) substituents . Benzo[d][1,3]dioxole is a shared feature in multiple analogues, but its linkage to an oxadiazole (target) versus a thiazole (45) or triazole (5a) modulates lipophilicity and steric bulk .
Pharmacological and Physicochemical Considerations
While biological data for the target compound are absent in the evidence, inferences can be drawn from analogues:
- Anticonvulsant Activity : Dihydropyrazole carbohydrazides (e.g., compound 3 ) show anticonvulsant profiles, suggesting the target compound’s pyrazole-oxadiazole scaffold may also target CNS pathways.
- Antibacterial Potential: Thiazole derivatives (e.g., 45 ) with benzodioxole groups exhibit biofilm inhibition, hinting at broader therapeutic applications for similar structures.
- Solubility and Bioavailability : The oxadiazole ring’s electron-withdrawing nature may improve aqueous solubility compared to dihydropyrazoles or aryl-substituted carboxamides .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety
- Oxadiazole ring
- Pyrazole core with a carboxamide functional group
This unique arrangement contributes to its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
- MCF-7 Cell Line : The compound showed an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity against breast cancer cells .
- Tumor Models : In animal models, administration of the compound resulted in suppressed tumor growth, suggesting its potential for therapeutic applications in oncology .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Flow cytometry analyses have shown increased apoptotic cell populations upon treatment with the compound.
- Targeting Specific Pathways : It has been suggested that the compound may inhibit key signaling pathways involved in cancer progression, although further studies are needed to elucidate these pathways fully.
Study 1: Cytotoxicity Assessment
In a comparative study assessing various derivatives of oxadiazole compounds, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 10 μM.
Study 2: In Vivo Efficacy
A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor volume compared to control groups. The mechanism was linked to enhanced apoptosis and decreased angiogenesis within the tumor microenvironment.
Data Summary
| Activity | Cell Line/Model | IC50 (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| Tumor Growth Inhibition | Xenograft Model | N/A | Significant reduction in tumor size |
| Cytotoxicity | Various Cancer Cell Lines | >10 | Dose-dependent cytotoxic effects |
Q & A
Basic: What is the standard synthetic route for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
Answer:
The synthesis typically involves coupling a 1,3,4-oxadiazole-thiol intermediate with a pyrazole-carboxamide derivative. A general procedure includes:
Oxadiazole Formation : React 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-thiol with a methylating agent (e.g., methyl chloride) in dimethylformamide (DMF) under basic conditions (K₂CO₃) at room temperature .
Carboxamide Coupling : Use peptide coupling reagents (e.g., EDCI/HOBt) to conjugate the oxadiazole intermediate with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization may require adjusting stoichiometry or reaction time .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and aromatic/heterocyclic carbons .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1600 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 385) and purity (>95%) .
Basic: How is preliminary biological activity assessed for this compound?
Answer:
Initial screening involves:
In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination) .
Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization strategies:
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst Use : Add Pd(OAc)₂ (0.5 mol%) for Suzuki-Miyaura coupling in heterocyclic functionalization .
- Temperature Control : Microwave-assisted synthesis (100°C, 30 min) enhances oxadiazole cyclization efficiency .
- Workflow : Monitor reaction progress via TLC and adjust reagent ratios (e.g., 1.2:1 thiol:alkylating agent) .
Advanced: What approaches are used in structure-activity relationship (SAR) studies for this compound?
Answer:
SAR strategies include:
Core Modifications :
- Replace oxadiazole with thiadiazole to assess impact on bioactivity .
- Introduce electron-withdrawing groups (e.g., -NO₂) at the benzo[d][1,3]dioxol-5-yl moiety to enhance enzyme binding .
In Silico Modeling :
Bioisosteric Replacement : Substitute pyrazole with isoxazole to evaluate metabolic stability .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
Resolution methods:
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolve tautomeric ambiguities in the pyrazole-oxadiazole system .
Advanced: What strategies enhance the compound’s bioactivity through structural modification?
Answer:
Key modifications:
- Polar Group Addition : Introduce sulfonamide (-SO₂NH₂) to improve water solubility and target affinity .
- Prodrug Design : Acetylate the carboxamide to enhance oral bioavailability .
- Hybrid Molecules : Conjugate with furan-2-carboxamide (as in ) to dual-target antimicrobial and anticancer pathways .
Advanced: How are computational methods applied to predict biological targets?
Answer:
Workflow:
Pharmacophore Modeling : Use Schrödinger’s Phase to identify key interaction features (e.g., hydrogen bond acceptors in oxadiazole) .
Molecular Dynamics (MD) : Simulate binding stability with factor Xa (50 ns trajectories, GROMACS) .
Machine Learning : Train PASS algorithm to predict anticonvulsant or antitumor potential .
Advanced: How is the compound’s stability evaluated under physiological conditions?
Answer:
Stability protocols:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
- Plasma Stability : Incubate with human plasma (37°C, 1h); quantify parent compound using LC-MS/MS .
- Light/Thermal Stress : Expose to 40°C/75% RH for 4 weeks; assess polymorphic transitions via PXRD .
Advanced: What methodologies identify metabolic pathways for this compound?
Answer:
Metabolic studies involve:
In Vitro Incubation : Use liver microsomes (human/rat) + NADPH; analyze metabolites via UPLC-QTOF .
Isotope Labeling : Synthesize ¹⁴C-labeled pyrazole to track biliary excretion in rodents .
CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
